3-Hydroxyisoquinoline
3-Hydroxyisoquinoline
Two excited state proton transfer mechanisms of 3-hydroxyisoquinoline (3HIQ) in cyclohexane and acetic acid has been investigated by time-dependent density functional theory (TDDFT). Spectral and photo physical properties of 3-HIQ in various protic/aprotic solvents were studied. Phototautomerization of 3-HIQ has been reported. Oxo-hydroxy tautomerism and phototautomerism of 3-HIQ has been studied using the matrix-isolation technique.
Brand Name:
Vulcanchem
CAS No.:
7651-81-2
VCID:
VC21099529
InChI:
InChI=1S/C9H7NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-6H,(H,10,11)
SMILES:
C1=CC2=CC(=O)NC=C2C=C1
Molecular Formula:
C9H7NO
Molecular Weight:
145.16 g/mol
3-Hydroxyisoquinoline
CAS No.: 7651-81-2
Cat. No.: VC21099529
Molecular Formula: C9H7NO
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Two excited state proton transfer mechanisms of 3-hydroxyisoquinoline (3HIQ) in cyclohexane and acetic acid has been investigated by time-dependent density functional theory (TDDFT). Spectral and photo physical properties of 3-HIQ in various protic/aprotic solvents were studied. Phototautomerization of 3-HIQ has been reported. Oxo-hydroxy tautomerism and phototautomerism of 3-HIQ has been studied using the matrix-isolation technique. |
|---|---|
| CAS No. | 7651-81-2 |
| Molecular Formula | C9H7NO |
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | 2H-isoquinolin-3-one |
| Standard InChI | InChI=1S/C9H7NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-6H,(H,10,11) |
| Standard InChI Key | GYPOFOQUZZUVQL-UHFFFAOYSA-N |
| SMILES | C1=CC2=CC(=O)NC=C2C=C1 |
| Canonical SMILES | C1=CC2=CC(=O)NC=C2C=C1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator